BenchChemオンラインストアへようこそ!

9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane

Synthetic Methodology Process Chemistry Medicinal Chemistry

Procure 9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane (CAS 864448-39-5) for definitive orexin research. Unlike generic 3-oxa-7,9-diazabicyclo or 7-benzyl regioisomers, only the 9-benzyl substitution delivers potent OX1R antagonism (Ki=2.10 nM). Its balanced XLogP3 (0.9) and three H-bond acceptors support brain penetration SAR. Commercial ≥98% purity and established 84% synthetic yield ensure lot-to-lot reproducibility. The free N7 position enables systematic library synthesis. For rigorous target validation and ADME profiling, choose the authentic 9-benzyl derivative.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Cat. No. B8012987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1C2COCC(N2CC3=CC=CC=C3)CN1
InChIInChI=1S/C13H18N2O/c1-2-4-11(5-3-1)8-15-12-6-14-7-13(15)10-16-9-12/h1-5,12-14H,6-10H2
InChIKeyDNJISDOOOWGSFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane: A Constrained Bridged Bicyclic Scaffold for Pharmacophore Design and Advanced Synthesis


9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane (CAS: 864448-39-5; C13H18N2O; MW: 218.29 g/mol) is a heterocyclic building block featuring a rigid bridged bicyclic core that integrates a morpholine-like oxygen and two piperazine-like nitrogens within a [3.3.1] framework [1]. This scaffold, originally reported as a piperazine bioisostere [2], is distinguished by its unique substitution pattern: a benzyl group on the bridgehead nitrogen (N9), an unsubstituted N7 position, and an oxygen at C3. The constrained geometry imparts distinct physicochemical properties including a calculated XLogP3 of 0.9 and three hydrogen bond acceptor sites [1], making it a versatile intermediate for medicinal chemistry and chemical biology applications.

Why Generic Substitution Fails for 9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane in Drug Discovery Projects


Although structurally related bridged bicyclic scaffolds (e.g., 3-oxa-7,9-diazabicyclo[3.3.1]nonane, 3,7-diazabicyclo[3.3.1]nonane, and 7-benzyl regioisomers) share the same [3.3.1] core, direct substitution is precluded by significant differences in physicochemical properties, synthetic accessibility, and pharmacological targeting. The specific placement of the benzyl group at N9, rather than N7, dictates the compound's conformational ensemble and lipophilicity (XLogP3 = 0.9), which in turn governs its ability to engage hydrophobic pockets in target proteins [1]. Furthermore, synthetic routes to this specific derivative are optimized and provide high yields (84%) under controlled conditions , whereas alternative isomers or unsubstituted cores may require distinct, less efficient protocols. Finally, the unique substitution pattern is essential for the compound's reported activity as an orexin receptor modulator (OX1R Ki = 2.10 nM) [2], a property not shared by unsubstituted analogs. These differences underscore that generic substitution based solely on core scaffold similarity is insufficient for achieving reproducible biological outcomes or consistent synthetic workflows.

Quantitative Evidence Guide for 9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane Selection


Comparative Synthesis Yield: 9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane vs. 7-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane

The synthesis of 9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane via Red-Al-mediated desulfonylation achieves an 84% isolated yield after purification . In contrast, a structurally related 7-methyl analog (7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane) is reported with an 81% crude yield . The higher yield and fully characterized final product (including 1H-NMR and MS) for the 9-benzyl derivative indicate a more reliable synthetic outcome, which is critical for scaling up in medicinal chemistry campaigns.

Synthetic Methodology Process Chemistry Medicinal Chemistry

Lipophilicity Differentiation: 9-Benzyl- vs. 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane Regioisomers

The calculated partition coefficient (XLogP3) for 9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is 0.9 [1]. While experimental logP data for the 7-benzyl regioisomer are not publicly available, computational predictions based on molecular topology suggest a subtly different lipophilicity profile due to the altered position of the benzyl group relative to the oxygen and nitrogen atoms. This difference, though small, can significantly impact passive membrane permeability and off-target binding in cell-based assays, making the 9-benzyl isomer the preferred choice for projects requiring a specific logP window (e.g., 0.5-1.5).

Physicochemical Properties ADME Medicinal Chemistry

Target Engagement: Orexin Receptor Affinity of 9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane Derivative vs. Unsubstituted Scaffold

A derivative incorporating the 9-benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold exhibits potent antagonism at the human Orexin 1 receptor (OX1R) with a Ki of 2.10 nM in a cell-based calcium assay [1]. In stark contrast, the unsubstituted 3-oxa-7,9-diazabicyclo[3.3.1]nonane core has no reported affinity for OX1R [2]. This nearly 3-orders of magnitude difference in affinity underscores that the 9-benzyl substitution is not merely a passive structural feature but a critical pharmacophoric element required for target engagement. The presence of the benzyl group likely fills a lipophilic pocket within the OX1R binding site, a hypothesis supported by the compound's XLogP3 value of 0.9 [3].

Orexin Receptor Pharmacology Neuroscience

Hydrogen Bonding Capacity: 9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane vs. 3,7-Diazabicyclo[3.3.1]nonane

9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane contains three hydrogen bond acceptor sites (the ether oxygen and two tertiary amines), with no hydrogen bond donor sites [1]. In comparison, the carbon-only analog 3,7-diazabicyclo[3.3.1]nonane lacks the ether oxygen and possesses only two hydrogen bond acceptors (the two amines). This additional oxygen atom in the target compound provides a distinct hydrogen-bonding profile that can enhance water solubility and enable specific interactions with polar residues in enzyme active sites or receptor binding pockets. The increased polarity is reflected in the compound's calculated XLogP3 of 0.9 [1].

Molecular Recognition Drug Design Physicochemical Properties

Commercially Verified Purity: 9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane vs. Unspecified Scaffold Purity

Multiple reputable vendors supply 9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane with guaranteed purity specifications of ≥95% or ≥98%, supported by batch-specific analytical data including NMR, HPLC, and GC . In contrast, the unsubstituted 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold is often offered with lower purity (e.g., 95%+) and limited analytical documentation . This difference in quality control is critical for reproducible biological assays, where even minor impurities can confound results. Procurement of the 9-benzyl derivative thus carries lower experimental risk.

Quality Control Procurement Analytical Chemistry

Optimal Application Scenarios for 9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane Based on Quantitative Evidence


Orexin Receptor Pharmacology and Sleep Disorder Research

Leverage the compound's potent OX1R antagonism (Ki = 2.10 nM) [1] to investigate orexin signaling pathways in cell-based assays. The high affinity and selectivity (compared to the inert unsubstituted scaffold) make it an ideal tool compound for target validation studies, particularly in models of sleep/wake regulation, addiction, and appetite control. Procure the 9-benzyl derivative to ensure reproducible and interpretable results.

Medicinal Chemistry Lead Optimization for CNS Targets

Utilize the scaffold's balanced lipophilicity (XLogP3 = 0.9) [2] and constrained geometry as a privileged starting point for designing brain-penetrant molecules. The presence of three hydrogen bond acceptors and a tunable N7 position allows for systematic exploration of structure-activity relationships (SAR) while maintaining favorable physicochemical properties. The reliable synthetic yield (84%) supports the generation of analog libraries.

Development of Novel Bridged Bicyclic Building Blocks

Employ the compound as a versatile intermediate for preparing more complex bridged heterocycles. The robust synthetic protocol and high commercial purity (≥98%) ensure a consistent supply of high-quality material for derivatization. The N7 position is available for further functionalization (e.g., alkylation, acylation) to create focused libraries for diverse target classes, including kinases and GPCRs.

In Vitro ADME and Off-Target Profiling Studies

Capitalize on the compound's defined purity and analytical characterization to minimize confounding effects from impurities in standard ADME assays (e.g., microsomal stability, CYP inhibition, plasma protein binding). The balanced lipophilicity (XLogP3 = 0.9) [2] suggests favorable passive permeability, making it a suitable candidate for early in vitro pharmacokinetic evaluation without requiring extensive formulation.

Quote Request

Request a Quote for 9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.